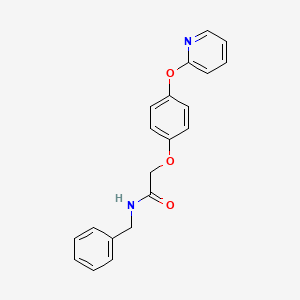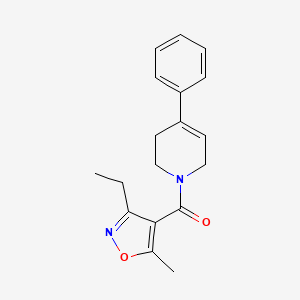![molecular formula C14H12INO2 B7498106 4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)
4-[(2-Iodophenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Iodophenoxy)methyl]benzamide, also known as GW9662, is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been widely used in scientific research to study the role of PPARγ in various physiological processes, including glucose and lipid metabolism, inflammation, and cancer.
Mécanisme D'action
4-[(2-Iodophenoxy)methyl]benzamide acts as a competitive antagonist of PPARγ by binding to the ligand-binding domain of the receptor and preventing its activation by endogenous ligands such as prostaglandin J2 and 15-deoxy-Δ12,14-prostaglandin J2. This leads to a decrease in PPARγ-mediated transcriptional activity and downstream effects on target genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, it can inhibit adipocyte differentiation and lipid accumulation in adipocytes, improve insulin sensitivity in skeletal muscle and liver, and reduce inflammation and atherosclerosis in vascular cells. It has also been shown to have anti-cancer effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-Iodophenoxy)methyl]benzamide in scientific research is its high selectivity and potency for PPARγ, which allows for specific inhibition of this receptor without affecting other PPAR isoforms or nuclear receptors. Another advantage is its availability and ease of use in experiments. However, one limitation is that it may have off-target effects or interact with other proteins or pathways, which could complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on 4-[(2-Iodophenoxy)methyl]benzamide and PPARγ. One area of interest is the role of PPARγ in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease, and the potential therapeutic applications of PPARγ modulators such as this compound. Another area of interest is the role of PPARγ in inflammation and immune function, and the potential for PPARγ agonists or antagonists to modulate these processes. Finally, there is ongoing research on the molecular mechanisms of PPARγ activation and inhibition, and the development of new compounds with improved selectivity and potency for this receptor.
Méthodes De Synthèse
4-[(2-Iodophenoxy)methyl]benzamide can be synthesized by reacting 4-(bromomethyl)benzoic acid with 2-iodophenol in the presence of a base, followed by amidation with benzoyl chloride. The resulting product can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-[(2-Iodophenoxy)methyl]benzamide has been used in a variety of scientific research studies to investigate the role of PPARγ in different physiological processes. For example, it has been used to study the effects of PPARγ activation on adipocyte differentiation, insulin sensitivity, and lipid metabolism. It has also been used to investigate the role of PPARγ in inflammation, atherosclerosis, and cancer.
Propriétés
IUPAC Name |
4-[(2-iodophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUZJNZDBVLPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)

![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)


![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
